Cas no 148437-94-9 (O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine)

O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine 化学的及び物理的性質
名前と識別子
-
- O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine
- O6-BENZYL-N2,3-ETHENO-2’-DEOXY-3’,5’-O-[TETRAKIS(ISOPROPYL)-1,3-DISILOXANEDIYL] GUANOSINE,WHITE FOAM
- O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine
- 1-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-phenylmethoxyimidazo[2,1-b]purine
- 1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-Methylethyl)-1,3-disiloxanediyl]-β-D-erythro-pentofuranosyl]-4-(phenylMethoxy)-1H-iMidazo[2,1-b]purine
- 1H-Imidazo[2,1-b]purine, 1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-erythro-pentofuranosyl]-4-(phenylmethoxy)- (9CI)
- O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine
-
- SMILES: [n]1(:c2[n]3CCn:c3nc(OCc3ccccc3)c2Nc:1)[C@@H]1O[C@@H]2CO[Si](C(C)C)(C(C)C)O[Si](C(C)C)(C(C)C)OC2C1
計算された属性
- 精确分子量: 623.29600
じっけんとくせい
- Solubility: 可溶于氯仿、DMSO、甲醇
- PSA: 94.16000
- LogP: 6.90190
O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B276520-5mg |
O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine |
148437-94-9 | 5mg |
$ 729.00 | 2023-04-18 | ||
TRC | B276520-10mg |
O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine |
148437-94-9 | 10mg |
$ 1344.00 | 2023-04-18 | ||
TRC | B276520-1mg |
O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine |
148437-94-9 | 1mg |
$ 173.00 | 2023-04-18 | ||
TRC | B276520-2mg |
O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine |
148437-94-9 | 2mg |
$ 305.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-396218-1mg |
O6-Benzyl-N2,3-etheno-2′-deoxy-3′,5′-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] guanosine, |
148437-94-9 | 1mg |
¥2482.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-396218-1 mg |
O6-Benzyl-N2,3-etheno-2′-deoxy-3′,5′-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] guanosine, |
148437-94-9 | 1mg |
¥2,482.00 | 2023-07-10 |
O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine 関連文献
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosineに関する追加情報
Introduction to O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine (CAS No. 148437-94-9)
O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 148437-94-9, represents a novel derivative of guanosine with unique structural and functional properties. The presence of multiple substituents, including benzyl groups and tetraisopropylsiloxane moieties, imparts distinct reactivity and stability characteristics that make it a valuable candidate for various applications in drug development and molecular biology.
The molecular structure of O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine is characterized by its intricate siloxane backbone, which provides enhanced chemical stability and resistance to degradation. This feature is particularly advantageous in environments where high thermal or chemical stress is encountered, making it suitable for use in synthetic protocols requiring robust intermediates. Additionally, the benzyl substitutions at the O6 position contribute to the compound's solubility and interaction potential with biological macromolecules.
Recent advancements in the field of nucleoside chemistry have highlighted the importance of modified guanosine derivatives in the development of antiviral and anticancer agents. The siloxane moiety in O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine introduces a new dimension to guanosine-based pharmacophores, enabling the design of molecules with tailored biological activities. Studies have demonstrated that such modifications can enhance binding affinity to target enzymes and receptors, thereby improving therapeutic efficacy.
In particular, the tetraisopropylsiloxane group contributes to the compound's resistance to enzymatic hydrolysis, a common limitation of natural nucleosides in drug formulations. This stability is crucial for maintaining pharmacological activity over extended periods, reducing the need for frequent dosing and minimizing side effects associated with rapid metabolism. Furthermore, the benzyl groups at the 2' and 3' positions provide additional points for functionalization, allowing chemists to further modify the molecule for specific therapeutic purposes.
The synthesis of O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the siloxane backbone necessitates specialized synthetic methodologies that are optimized for compatibility with organic functional groups. Recent research has focused on developing more efficient synthetic routes that minimize byproduct formation and improve yield consistency. These advancements are critical for scaling up production while maintaining high purity standards required for pharmaceutical applications.
Applications of this compound extend beyond traditional drug development into areas such as molecular probes and biosensors. The unique structural features of O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine make it an excellent candidate for designing probes that can interact selectively with specific biological targets. Such probes are invaluable tools in diagnostic assays and high-throughput screening systems, where rapid and accurate detection of biological markers is essential.
The role of siloxane-containing nucleosides in medicinal chemistry has been further underscored by recent studies exploring their potential as chemotherapeutic agents. The stability provided by the siloxane group allows these compounds to withstand harsh physiological conditions while maintaining their structural integrity. This property is particularly relevant in cancer therapy, where drugs must navigate complex biological environments without degradation before exerting their therapeutic effect.
Moreover, the benzyl groups in O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine offer opportunities for further derivatization into more complex molecules with enhanced pharmacological properties. For instance, coupling this compound with other bioactive moieties can yield hybrid molecules with synergistic effects against diseases such as cancer or viral infections. Such combinatorial approaches are increasingly recognized as a powerful strategy in modern drug discovery.
The future prospects for this compound are promising, with ongoing research aimed at expanding its applications into new therapeutic areas. As our understanding of molecular interactions continues to evolve, so too will the ways in which compounds like O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine are utilized to address unmet medical needs. Collaborative efforts between synthetic chemists and biologists will be essential in translating these advancements from laboratory-scale discoveries to clinical reality.
148437-94-9 (O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine) Related Products
- 4160-61-6(methyl 4-oxothiane-3-carboxylate)
- 1797043-58-3(N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine)
- 2229290-72-4(1-3-(4-fluorophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-amine)
- 1261747-16-3(3-(Difluoromethoxy)-5-hydroxytoluene)
- 55658-71-4(Cannabidiolinsaeure-methylester)
- 1781843-25-1(2-(3-bromo-2-methoxyphenyl)methylpyrrolidine)
- 55794-85-9(N-butyl-3-methylcyclohexan-1-amine)
- 868215-46-7(N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide)
- 2138220-06-9(4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione)
- 1154893-28-3(N-(butan-2-yl)oxan-4-amine)




